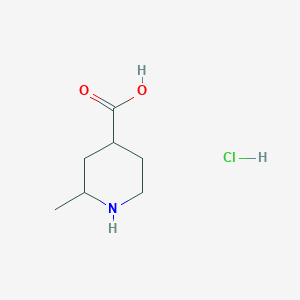

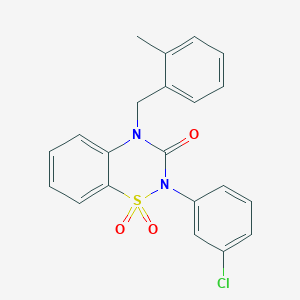

![molecular formula C13H10FN3 B2930546 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine CAS No. 478258-87-6](/img/structure/B2930546.png)

7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Vue d'ensemble

Description

“7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

The synthesis of pyrimidine derivatives has been a subject of research interest. For instance, a new protocol for the synthesis of pyrimidine derivatives via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization using direct β-C (sp3)–H functionalization of saturated ketones succeeded by annulation with amidines has been reported .Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The molecular structure of pyrimidines and their derivatives can be analyzed using various spectroscopic techniques.Chemical Reactions Analysis

Pyrimidines undergo a variety of chemical reactions. For instance, they can participate in [3 + 3] annulation reactions with amidines under Cu-catalysis . More research is needed to fully understand the chemical reactivity of “this compound”.Applications De Recherche Scientifique

Organic Synthesis and Fluorophores

A study by Castillo et al. (2018) provides a method for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are used as intermediates for creating novel functional fluorophores. This synthesis involves a microwave-assisted cyclocondensation reaction, followed by formylation. The resulting compounds exhibit significant fluorescence properties, with some showing strong fluorescence intensity and large Stokes shifts, making them potential candidates for use as fluorescent probes in biological and environmental sensing applications (Castillo, Tigreros, & Portilla, 2018).

Medicinal Chemistry and Drug Discovery

Research by Li et al. (2016) explores the development of 3-aminopyrazolo[3,4-d]pyrimidinones as inhibitors of phosphodiesterase 1 (PDE1), with applications in treating cognitive impairment associated with various neurodegenerative and neuropsychiatric diseases. The study highlights the systematic optimization of these compounds, leading to the identification of a clinical candidate with picomolar inhibitory potency and excellent selectivity (Li et al., 2016).

Materials Science and Metal Complexes

A paper by Lunagariya et al. (2018) focuses on the synthesis and characterization of cyclometalated heteroleptic platinum(II) complexes incorporating 7-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidine and other related ligands. These complexes have been evaluated for various biological activities, including antibacterial and cytotoxic effects, as well as their interactions with DNA, showcasing their potential in biological applications and materials science (Lunagariya, Thakor, Patel, & Patel, 2018).

Synthesis and Biological Applications

Drev et al. (2014) investigated the synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, demonstrating the versatility of these compounds in organic synthesis. This research highlights the regioselective alkylation processes involved in producing various derivatives, underscoring the broad applicability of these compounds in synthesizing biologically active molecules (Drev et al., 2014).

Mécanisme D'action

Target of Action

The primary target of 7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is the GABA receptors , specifically the benzodiazepine (BZD) receptor . GABA receptors play a crucial role in the nervous system, mediating inhibitory neurotransmission. The interaction with these receptors can lead to a variety of effects, including anticonvulsant activity .

Mode of Action

The compound interacts with its target, the GABA receptors, leading to changes in the receptor’s function . This interaction is believed to enhance the effect of the neurotransmitter GABA, increasing its inhibitory effects and thus reducing neuronal excitability . This can result in anticonvulsant activity, making the compound potentially useful in the treatment of conditions like epilepsy .

Biochemical Pathways

The compound’s interaction with GABA receptors can affect various biochemical pathways. For instance, it may inhibit the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α), which are involved in inflammatory responses . This suggests that the compound could have anti-inflammatory properties .

Result of Action

The compound’s interaction with GABA receptors can lead to a reduction in neuronal excitability, which can manifest as anticonvulsant activity . Additionally, its potential anti-inflammatory effects could result from the inhibition of NO and TNF-α production .

Orientations Futures

Future research on “7-(4-Fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine” could focus on further elucidating its synthesis, chemical reactivity, mechanism of action, and potential applications in medicine and other fields. Detailed structure-activity relationship (SAR) analysis could provide clues for the synthesis of novel pyrimidine analogs possessing enhanced activities with minimum toxicity .

Propriétés

IUPAC Name |

7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FN3/c1-9-8-13-15-7-6-12(17(13)16-9)10-2-4-11(14)5-3-10/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUHRMVOOVHZDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=CC=NC2=C1)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201326924 | |

| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49666512 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478258-87-6 | |

| Record name | 7-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201326924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

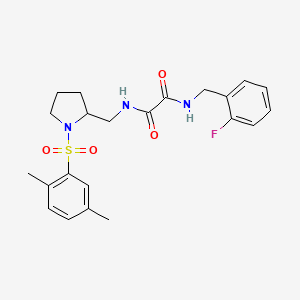

![3-cyclopentyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2930463.png)

![2,5-difluoro-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzenesulfonamide](/img/structure/B2930465.png)

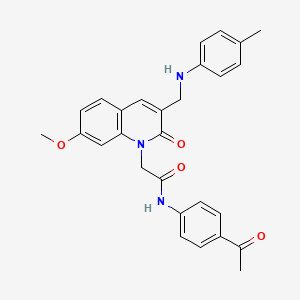

![8-(3-(3,4-dihydroisoquinolin-2(1H)-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2930468.png)

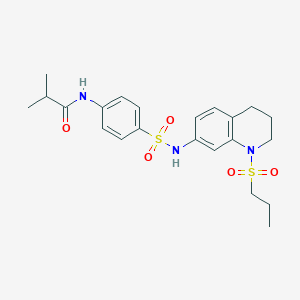

![4-[({[(1-cyanocyclohexyl)carbamoyl]methyl}(cyclopropyl)amino)methyl]-N-methylbenzamide](/img/structure/B2930470.png)

![1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2930474.png)

![2-(3-(4,4-dimethyloxazolidin-3-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2930476.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(isobutylsulfonyl)azetidine](/img/structure/B2930483.png)

![1-benzyl-2-hydroxy-2-(4-methylphenyl)-2H,3H,5H,6H,7H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2930485.png)